Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine
Description
Methoxy({[5-nitro-2-(pyrrolidin-1-yl)phenyl]methylidene})amine is a methoxyimine derivative characterized by a 5-nitro-2-pyrrolidinylphenyl backbone linked to a methylidene group (CH=N) with a methoxy substituent. This compound belongs to the oxime-derived family, where the hydroxyl group of a typical oxime is replaced by a methoxy group, enhancing its stability and altering its electronic properties. Its structural uniqueness lies in the combination of a nitro electron-withdrawing group, a pyrrolidine ring (contributing to solubility and conformational flexibility), and the methoxyimine moiety.
Properties
Molecular Formula |
C12H15N3O3 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-methoxy-1-(5-nitro-2-pyrrolidin-1-ylphenyl)methanimine |
InChI |
InChI=1S/C12H15N3O3/c1-18-13-9-10-8-11(15(16)17)4-5-12(10)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI Key |
WJLRCPSXMPPQIV-UHFFFAOYSA-N |
Canonical SMILES |
CON=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine typically involves the reaction of 5-nitro-2-(1-pyrrolidinyl)benzaldehyde with methoxyamine . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Material: 5-nitro-2-(1-pyrrolidinyl)benzaldehyde
Reagent: Methoxyamine
Solvent: Methanol or ethanol
Conditions: Heating to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oximes or nitriles.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions include amines, oximes, and nitriles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidine ring enhances the compound’s ability to bind to specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Structural Analog 1: (E)-(4-Chlorophenyl)methoxyamine
- Molecular Formula : C₂₀H₁₅Cl₂N₂O₂S.
- Key Differences :
- Substituents : A 4-chlorophenylsulfanyl group at position 4 and a 3-nitro group on the phenyl ring.
- Electronic Effects : The sulfanyl (S-linked) group is electron-donating, contrasting with the pyrrolidine’s electron-neutral character.
- Synthesis : Likely involves coupling of a 4-chlorophenylsulfanyl-aniline precursor with a methoxyimine-forming reagent under acidic conditions .
- Applications : Used as an intermediate in kinase inhibitor synthesis .
Structural Analog 2: (E)-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine
Structural Analog 3: 5-Nitro-2-pyrrolidin-1-ylaniline (Precursor)
- CAS No.: 5367-55-4.
- Molecular Formula : C₁₀H₁₃N₃O₂.
- Role : Likely precursor for synthesizing the target compound via condensation with methoxyamine.
- Key Contrast : Lacks the methoxyimine group, making it more reactive toward electrophilic substitution .
Comparative Data Table
Biological Activity
Methoxy({[5-nitro-2-(pyrrolidin-1-YL)phenyl]methylidene})amine, a complex organic compound, has garnered attention due to its unique structural features and potential biological activities. This compound comprises a methoxy group, a nitro-substituted phenyl ring, and a pyrrolidinyl moiety, which collectively contribute to its reactivity and biological profiles. Preliminary studies indicate that this compound may exhibit significant antimicrobial and anticancer properties, making it a candidate for further research in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is . The structural components are as follows:
- Methoxy Group : Enhances solubility and reactivity.
- Nitro Group : Provides electron-withdrawing properties that can influence biological interactions.
- Pyrrolidinyl Moiety : Contributes to neuroactive effects and potential binding affinities with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the nitro group in this compound suggests potential activity against various bacterial strains. For instance, derivatives of pyrrolidine have shown effectiveness against multidrug-resistant Staphylococcus aureus, indicating that this compound may also possess similar capabilities .
Anticancer Activity
In vitro studies have evaluated the anticancer properties of related compounds, particularly focusing on their effects on human lung adenocarcinoma (A549) cells. For example, compounds structurally related to this compound have demonstrated varying degrees of cytotoxicity. In one study, certain derivatives exhibited significant reductions in cell viability, suggesting potential as therapeutic agents against cancer .
| Compound | Structure Features | Anticancer Activity | Unique Aspects |
|---|---|---|---|
| 5-Nitroindole | Nitro group on an indole ring | Antimicrobial, anti-inflammatory | Indole ring confers different reactivity |
| Pyrrolidine derivatives | Various substitutions on pyrrolidine | Neuroactive effects | Diverse substituents lead to varied activities |
| Methoxy-substituted phenols | Methoxy group on phenolic compounds | Antioxidant properties | Phenolic hydroxyl enhances reactivity |
The mechanism by which this compound exerts its biological effects is likely multifaceted. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. Additionally, the pyrrolidine ring may influence binding affinities with specific molecular targets within cells .
Case Studies
- Anticancer Efficacy : In a study examining the anticancer activity of 5-oxopyrrolidine derivatives, compounds structurally similar to this compound were shown to reduce A549 cell viability significantly. The results indicated that modifications to the structure could enhance or diminish activity .
- Antimicrobial Potential : Another study focused on pyrrolidine derivatives highlighted their effectiveness against resistant bacterial strains. The findings suggest that this compound could be explored further for its antimicrobial properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
